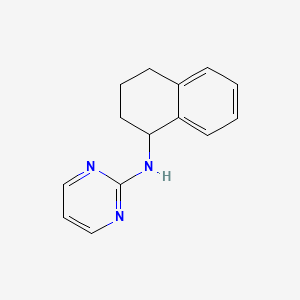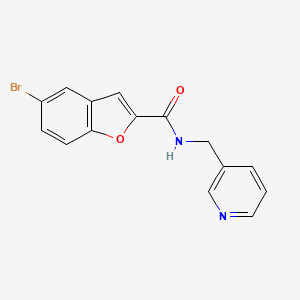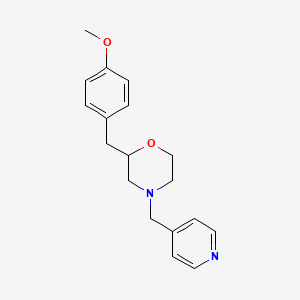
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as CMTM-8, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. CMTM-8 belongs to the family of benzothiadiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, several studies have suggested that 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide exerts its therapeutic effects by modulating the immune response and inhibiting the activity of certain enzymes and proteins. For instance, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the activity of the protein tyrosine phosphatase PTPN11, which is involved in cancer cell growth and survival (Li et al., 2018). In addition, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to activate the JAK-STAT signaling pathway, which is involved in the immune response (Zhang et al., 2015).
Biochemical and Physiological Effects:
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have several biochemical and physiological effects. For instance, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the activity of certain enzymes and proteins, as discussed earlier. In addition, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to increase the production of cytokines, which are involved in the immune response. Furthermore, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to induce apoptosis in cancer cells, which is a desirable property for anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its potential therapeutic properties in various diseases, including cancer and viral infections. In addition, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have low toxicity in vitro and in vivo (Zhang et al., 2015). However, one limitation of using 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
Several future directions for research on 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can be identified. One direction is to investigate the potential of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide as a therapeutic agent in other diseases, such as autoimmune disorders. Another direction is to investigate the mechanism of action of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in more detail, which may lead to the development of more effective therapeutic agents. Furthermore, future research can focus on improving the solubility of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, which may enhance its bioavailability and efficacy.
In conclusion, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide have been discussed in this paper. Further research on 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide may lead to the development of more effective therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves the reaction of 3-chlorobenzoic acid with 5-methyl-2-amino-1,3-benzothiazole in the presence of thionyl chloride. The resulting intermediate is then reacted with benzoyl chloride to yield 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. The synthesis of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been described in detail in a research article published by Zhang et al. (2015).
Applications De Recherche Scientifique
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have potential therapeutic properties in various diseases, including cancer, viral infections, and autoimmune disorders. Several studies have investigated the anti-cancer properties of 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. For instance, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and liver cancer (Zhang et al., 2015; Li et al., 2018). In addition, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for anti-cancer drugs.
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has also been investigated for its anti-viral properties. For instance, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the replication of the hepatitis B virus in vitro (Wang et al., 2018). In addition, 3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to enhance the immune response against viral infections by increasing the production of cytokines (proteins that regulate the immune response) (Zhang et al., 2015).
Propriétés
IUPAC Name |
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c1-8-5-6-11-13(18-20-17-11)12(8)16-14(19)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWQCBKNZKZABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6012847.png)

![azepan-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6012864.png)
![2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6012867.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6012870.png)
![N-{1-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6012888.png)

![(4-phenoxyphenyl)[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methanone](/img/structure/B6012924.png)

![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B6012938.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B6012939.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6012941.png)
